molecular formula C16H11FO4 B8729944 Methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No.: B8729944
M. Wt: 286.25 g/mol
InChI Key: GQRWILGHESDGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C16H11FO4 and its molecular weight is 286.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11FO4

Molecular Weight

286.25 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C16H11FO4/c1-20-16(19)14-12-8-11(18)6-7-13(12)21-15(14)9-2-4-10(17)5-3-9/h2-8,18H,1H3

InChI Key

GQRWILGHESDGCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using oven dried glassware and under an atmosphere of nitrogen, anhydrous zinc chloride (25 g, 183 mmol) was stirred in anhydrous methanol (60 mL) then heated to a 75° C. internal temperature. Methyl 4-fluorobenzoylacetate (39.6 g, 202 mmol) was added as a single portion followed by dropwise addition of a solution of p-benzoquinone (19.83 g, 183 mmol) in anhydrous diethyl ether (500 mL) over 4 hours. This was performed with a simultaneous distillation of ether from the reaction mixture such that the reaction volume remained approximately constant (a bath temperature of 140° C. maintained an internal temperature initially at 75° C. then gradually increasing to a maximum of 115° C.). 2.5 hours after the start of the benzoquinone addition, more methanol (20 mL) was added to facilitate stirring. After addition of benzoquinone was complete, heating of the reaction mixture at 100° C. (internal) continued for 1 hour. The reaction mixture was cooled to room temperature and partitioned between water (500 mL) and ethyl acetate (800 mL). The insoluble solids were removed from the biphasic solution by filtration and the organic layer was then separated, dried (Na2SO4), filtered and evaporated under vacuum. The brown residue was slurried in warm dichloromethane (˜225 mL) and the mixture was left to stand in a refrigerator for 18 hours. The resulting solids were filtered from the dark brown solution, washed with a small volume of dichloromethane then dried under vacuum to give Methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate. LCMS (m/z, ES+)=285 (M−1).
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
19.83 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
25 g
Type
catalyst
Reaction Step Three

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